molecular formula C18H28O5 B098266 4-tert-Butylbenzo-15-crown-5 CAS No. 15196-73-3

4-tert-Butylbenzo-15-crown-5

Cat. No.: B098266
CAS No.: 15196-73-3
M. Wt: 324.4 g/mol
InChI Key: LNNVNAOXLAULPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-morpholinomethyl-2-oxazolidone, commonly known as AMOZ, is a metabolite of the synthetic nitrofuran antibiotic furaltadone. Nitrofuran antibiotics, including furaltadone, have been widely used in veterinary medicine for their broad-spectrum antibacterial properties. due to concerns about their potential carcinogenic effects, the use of nitrofuran antibiotics in food-producing animals has been banned in many regions, including the European Union and the United States .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-morpholinomethyl-2-oxazolidone typically involves the reaction of furaltadone with various reagents. One common method includes the derivatization of furaltadone with 2-nitrobenzaldehyde, followed by a series of chemical reactions to produce the desired metabolite .

Industrial Production Methods

Industrial production of 3-amino-5-morpholinomethyl-2-oxazolidone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as acid hydrolysis, derivatization, and liquid-liquid extraction .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-morpholinomethyl-2-oxazolidone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield substituted oxazolidone derivatives .

Mechanism of Action

The mechanism of action of 3-amino-5-morpholinomethyl-2-oxazolidone involves its interaction with cellular components. As a metabolite of furaltadone, it is formed through the metabolic breakdown of the parent compound. The compound exerts its effects by binding to specific molecular targets, disrupting cellular processes, and leading to antibacterial activity .

Properties

IUPAC Name

17-tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O5/c1-18(2,3)15-4-5-16-17(14-15)23-13-11-21-9-7-19-6-8-20-10-12-22-16/h4-5,14H,6-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNVNAOXLAULPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCCOCCOCCOCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345001
Record name 4-tert-Butylbenzo-15-crown-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15196-73-3
Record name 4-tert-Butylbenzo-15-crown-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Butylbenzo-15-crown-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-Butylbenzo-15-crown-5
Reactant of Route 2
Reactant of Route 2
4-tert-Butylbenzo-15-crown-5
Reactant of Route 3
Reactant of Route 3
4-tert-Butylbenzo-15-crown-5
Reactant of Route 4
Reactant of Route 4
4-tert-Butylbenzo-15-crown-5
Reactant of Route 5
Reactant of Route 5
4-tert-Butylbenzo-15-crown-5
Reactant of Route 6
Reactant of Route 6
4-tert-Butylbenzo-15-crown-5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.